AZD-5991

Description

Mcl-1 Inhibitor AZD5991 is an inhibitor of induced myeloid leukemia cell differentiation protein (myeloid cell leukemia-1; Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, AZD5991 binds to Mcl-1, thereby preventing the binding of Mcl-1 to and inactivation of certain pro-apoptotic proteins, and promoting apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

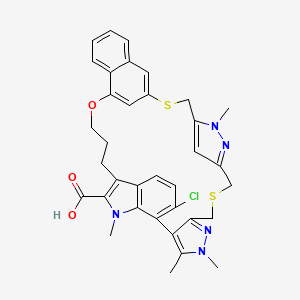

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQCEQAXHPIRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34ClN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601098260 | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143061-82-7, 2143010-83-5 | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-5991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5991 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AZD-5991: A Deep Dive into Mcl-1 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). A member of the B-cell lymphoma 2 (Bcl-2) family, Mcl-1 is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention.[1][2] this compound is a rationally designed macrocyclic molecule that has demonstrated high affinity and selectivity for Mcl-1, inducing rapid apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia.[1][2]

Core Data Presentation: Binding Affinity and Selectivity

The remarkable potency and selectivity of this compound for Mcl-1 over other Bcl-2 family members are central to its therapeutic potential. The following tables summarize the quantitative data from key biochemical and biophysical assays.

Table 1: this compound Binding Affinity for Mcl-1

| Parameter | Value | Assay Method | Reference |

| Ki | 0.13 nM | Cell-free assay | [3] |

| Ki | 200 pM | FRET | [4][5] |

| Kd | 170 pM | SPR | [5] |

| IC50 | <1 nM | FRET | [6] |

| IC50 | 0.72 nM | FRET | [4][5] |

| IC50 | <0.0031 µmol/L | Not Specified | [7] |

Table 2: this compound Selectivity Profile Against Bcl-2 Family Proteins

| Protein | IC50 (µM) | Ki (µM) | Selectivity (fold vs. Mcl-1 Ki of 0.2 nM) | Assay Method | Reference |

| Mcl-1 | 0.00072 | 0.0002 | 1 | FRET | [4][5] |

| Bcl-2 | 20 | 6.8 | >34,000 | FRET | [4][5] |

| Bcl-xL | 36 | 18 | >90,000 | FRET | [4][5] |

| Bcl-w | 49 | 25 | >125,000 | FRET | [4][5] |

| Bfl-1 | 24 | 12 | >60,000 | FRET | [4][5] |

Note: The selectivity fold is calculated based on the Ki value of 200 pM (0.0002 µM) for Mcl-1 as reported in Tron et al., 2018.[5]

This compound demonstrates a binding affinity for other Bcl-2 family members that is over 10,000-fold lower than for Mcl-1.[6] Specifically, it has been shown to have >5,000-fold and >8,000-fold selectivity over BCL-2 and BCL-xL, respectively.[7]

Signaling Pathway and Mechanism of Action

This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1.[2][6] This action displaces pro-apoptotic proteins like Bak, which are normally sequestered by Mcl-1.[8] The release of Bak leads to its activation and subsequent oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.[2][3][8]

Caption: this compound inhibits Mcl-1, leading to Bak activation and apoptosis.

Experimental Protocols

The binding affinity and selectivity of this compound were primarily determined using Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) assays.

Fluorescence Resonance Energy Transfer (FRET) Assay

This competitive binding assay measures the ability of this compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein).

Methodology:

-

Reagents and Materials:

-

Recombinant human Mcl-1 protein (e.g., GST-tagged).

-

Fluorescently labeled BH3 peptide (e.g., Cy5-labeled Bim BH3 peptide) as the FRET acceptor.

-

A fluorescently labeled antibody targeting the Mcl-1 tag (e.g., terbium-cryptate labeled anti-GST antibody) as the FRET donor.

-

This compound in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

-

384-well low-volume black plates.

-

A microplate reader capable of time-resolved FRET measurements.

-

-

Procedure:

-

A solution containing Mcl-1 protein and the FRET donor antibody is prepared in the assay buffer.

-

The fluorescently labeled BH3 peptide is added to the solution.

-

A serial dilution of this compound is prepared.

-

The Mcl-1/donor/acceptor mixture is dispensed into the wells of the 384-well plate.

-

The serially diluted this compound is added to the respective wells.

-

The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

The FRET signal is measured using a plate reader. The donor is excited at its specific wavelength (e.g., 340 nm for terbium), and the emission is read at both the donor and acceptor wavelengths (e.g., 620 nm for terbium and 665 nm for Cy5).

-

The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the labeled peptide by this compound.

-

The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the kinetics (on-rate, kon, and off-rate, koff) and affinity (Kd) of the interaction between this compound and Mcl-1.

Methodology:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant human Mcl-1 protein.

-

This compound in a suitable solvent (e.g., DMSO).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, and ethanolamine).

-

-

Procedure:

-

The Mcl-1 protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.

-

A reference flow cell is prepared similarly but without the Mcl-1 protein to subtract non-specific binding.

-

A series of concentrations of this compound in running buffer are prepared.

-

The different concentrations of this compound are injected sequentially over the sensor chip surface at a constant flow rate.

-

The binding of this compound to Mcl-1 is monitored in real-time as a change in the SPR signal (measured in response units, RU).

-

The association phase (kon) is measured during the injection of this compound.

-

The dissociation phase (koff) is measured as the running buffer flows over the chip after the injection.

-

The sensor surface is regenerated between injections if necessary, using a low pH buffer.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Caption: Workflow for determining this compound binding affinity using FRET and SPR.

Conclusion

This compound is a highly potent and selective Mcl-1 inhibitor with sub-nanomolar binding affinity. Its mechanism of action, involving the direct inhibition of Mcl-1 and subsequent activation of the intrinsic apoptotic pathway, has been well-characterized. The quantitative data derived from FRET and SPR assays underscore its remarkable selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, which is a critical attribute for a targeted cancer therapeutic. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the binding characteristics of this compound and other Mcl-1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD5991 [openinnovation.astrazeneca.com]

- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Mcl-1 in the Survival of Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a multitude of hematological malignancies. Its overexpression is a frequent event in cancers such as acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL), where it is strongly correlated with aggressive disease, resistance to conventional and targeted therapies, and poor patient prognosis.[1][2] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptotic cascade. The intricate regulation of Mcl-1 at the transcriptional, post-transcriptional, and post-translational levels provides multiple avenues for its dysregulation in cancer. This guide provides an in-depth technical overview of the role of Mcl-1 in hematological malignancies, focusing on its regulatory mechanisms, the quantitative evidence of its impact, detailed experimental methodologies for its study, and its emergence as a compelling therapeutic target.

Mcl-1: The Guardian Against Apoptosis in Hematological Cancers

Mcl-1 is an essential protein for the survival of various hematopoietic cell lineages, including hematopoietic stem cells, lymphocytes, and neutrophils.[3] Its primary anti-apoptotic role is executed through its binding to and neutralization of pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA) and the direct inhibitors of apoptosis, BAX and BAK.[4] This sequestration prevents the mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic pathway. In hematological malignancies, the overexpression or amplification of the MCL1 gene is a common oncogenic driver, allowing cancer cells to evade apoptosis and survive cellular stresses, including therapeutic interventions.[2][3]

Mcl-1 in Acute Myeloid Leukemia (AML)

High levels of Mcl-1 are consistently observed in the bone marrow of newly diagnosed AML patients and are associated with relapse.[2] Upregulation of Mcl-1 is a frequent occurrence in de novo AML and serves as an independent risk factor for shorter overall survival.[3][5]

Mcl-1 in Multiple Myeloma (MM)

A significant proportion of MM patients, approximately 40%, exhibit a gain or amplification of the chromosomal region 1q21, which includes the MCL1 gene.[1] This genetic aberration contributes to the high Mcl-1 dependence observed in the majority of MM cell lines.[1]

Mcl-1 in Non-Hodgkin Lymphoma (NHL)

Mcl-1 is widely expressed in malignant B-cells, with its expression levels correlating with tumor grade.[1] High-grade lymphomas often exhibit higher Mcl-1 expression, suggesting a role in disease progression.[1]

The Intricate Regulatory Network of Mcl-1

The expression and activity of Mcl-1 are tightly controlled at multiple levels, providing a complex network that can be hijacked by cancer cells to ensure their survival.

Transcriptional Regulation

A variety of extracellular stimuli, including cytokines (e.g., IL-3, IL-6) and growth factors, can induce MCL1 transcription through the activation of several signaling pathways.[3] Key pathways involved include the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways.[6] These pathways converge on transcription factors such as CREB, which binds to the MCL1 promoter to drive its expression.[7]

References

- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased MCL-1 expression predicts poor prognosis and disease recurrence in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reciprocal Co-Immunoprecipitation (co-IP). [bio-protocol.org]

- 5. Increased MCL-1 expression predicts poor prognosis and disease recurrence in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Antiapoptotic Gene mcl-1 Is Up-Regulated by the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway through a Transcription Factor Complex Containing CREB - PMC [pmc.ncbi.nlm.nih.gov]

AZD-5991: A Potent and Selective BH3 Mimetic Targeting Mcl-1 for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various cancers and implicated in therapeutic resistance.[1][2][3] AZD-5991 is a potent and selective, macrocyclic BH3 mimetic designed to specifically inhibit Mcl-1, thereby inducing apoptosis in cancer cells dependent on this anti-apoptotic protein.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of pro-apoptotic and anti-apoptotic members.[3][5] Mcl-1 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bim, preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[2][3][6] Its overexpression is a common feature in many hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor survival and resistance to conventional therapies.[1][2]

This compound is a rationally designed small molecule that mimics the BH3 domain of pro-apoptotic proteins, binding with high affinity and selectivity to the hydrophobic groove of Mcl-1.[2][7] This action displaces pro-apoptotic partners, leading to Bak/Bax activation, MOMP, and ultimately, apoptotic cell death.[2][8] This guide delves into the technical details of this compound's pharmacology and provides insights for its further investigation and development.

Mechanism of Action

This compound acts as a direct inhibitor of Mcl-1.[1][9] By binding to the BH3-binding groove of Mcl-1, it disrupts the Mcl-1/pro-apoptotic protein complexes.[2] This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway.[2][8] The liberation of pro-apoptotic proteins like Bak from Mcl-1's inhibition allows them to oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c, which in turn activates the caspase cascade and executes apoptosis.[2][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Binding Affinity and Potency

| Parameter | Value | Assay | Source |

| Ki (human Mcl-1) | 0.13 nM | Cell-free assay | [8] |

| Kd (human Mcl-1) | 0.17 nM | Surface Plasmon Resonance (SPR) | [10] |

| Biochemical IC50 | < 1 nM | FRET | [9] |

| Cellular EC50 (MOLP-8) | 33 nM | Caspase activity (6h) | [9] |

| Cellular EC50 (MV4;11) | 24 nM | Caspase activity (6h) | [9] |

| GI50 (MM & AML cell lines) | < 100 nM | Growth Inhibition | [8] |

Table 2: Selectivity Profile

| Bcl-2 Family Member | Selectivity Fold vs. Mcl-1 | Source |

| Bcl-2 | > 10,000 | [9] |

| Bcl-xL | > 10,000 | [9] |

| Bcl-w | > 10,000 | [9] |

Table 3: In Vivo Efficacy

| Cancer Model | Dosing | Outcome | Source |

| MOLP-8 (MM Xenograft) | Single 10-100 mg/kg i.v. dose | Tumor regression | [11] |

| NCI-H929 (MM Xenograft) | Combination with bortezomib | Enhanced efficacy | [12][13] |

| AML Xenograft | Single tolerated dose | Complete tumor regression | [2] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

Förster Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition

This assay measures the potency of this compound in disrupting the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.

Protocol:

-

Recombinant human Mcl-1 protein is incubated with a fluorescently tagged BH3 peptide (e.g., from Bim).

-

A FRET signal is generated due to the proximity of the two fluorophores when the peptide is bound to Mcl-1.

-

Increasing concentrations of this compound are added to the reaction.

-

The disruption of the Mcl-1/BH3 peptide interaction by this compound leads to a decrease in the FRET signal.

-

The IC50 value is calculated by measuring the concentration of this compound required to inhibit 50% of the FRET signal.

Cellular Apoptosis Assays

These assays determine the ability of this compound to induce apoptosis in cancer cell lines.

Caspase-Glo 3/7 Assay:

-

Cancer cell lines (e.g., MOLP-8, MV4;11) are seeded in 96-well plates.

-

Cells are treated with a dose range of this compound for a specified time (e.g., 6 hours).

-

Caspase-Glo 3/7 reagent is added, which contains a luminogenic caspase-3/7 substrate.

-

Luminescence, which is proportional to caspase activity, is measured using a luminometer.

-

EC50 values are determined by plotting the luminescence signal against the this compound concentration.

Annexin V/Propidium Iodide (PI) Staining:

-

Cells are treated with this compound as described above.

-

Cells are harvested and stained with FITC-conjugated Annexin V and PI.

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

-

The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified by flow cytometry.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Protocol:

-

Immunocompromised mice are subcutaneously or intravenously inoculated with human cancer cells (e.g., MOLP-8).

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

This compound is administered intravenously at various doses and schedules.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., cleaved caspase-3 levels).[11]

Clinical Development and Future Directions

A Phase I clinical trial (NCT03218683) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed/refractory hematologic malignancies.[2][14] The study included both monotherapy and combination therapy with venetoclax.[12][14]

While some objective responses were observed, particularly in patients with myelodysplastic syndrome (MDS), the trial was ultimately terminated due to a high incidence of asymptomatic troponin elevation, raising concerns about cardiotoxicity.[14][15][16] The most common adverse events included diarrhea, nausea, and vomiting.[12][14]

The clinical experience with this compound underscores the therapeutic potential of Mcl-1 inhibition but also highlights the challenges in developing safe and effective inhibitors of this target. Future research will likely focus on developing Mcl-1 inhibitors with an improved therapeutic window and exploring combination strategies to enhance efficacy and mitigate toxicity.

Conclusion

This compound is a highly potent and selective BH3 mimetic that effectively inhibits Mcl-1, leading to apoptosis in preclinical models of hematological malignancies. The comprehensive data presented in this guide highlight its well-defined mechanism of action and significant anti-tumor activity. While clinical development was halted due to safety concerns, the insights gained from the study of this compound provide a valuable foundation for the continued pursuit of Mcl-1 as a therapeutic target in oncology. Further research into novel Mcl-1 inhibitors with improved safety profiles holds promise for addressing the unmet needs of patients with Mcl-1-dependent cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 4. research.monash.edu [research.monash.edu]

- 5. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 10. AZD5991 (this compound) | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies | VJHemOnc [vjhemonc.com]

- 16. youtube.com [youtube.com]

In Vitro Potency of AZD-5991 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of AZD-5991, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The information presented herein is curated for researchers, scientists, and drug development professionals working in the field of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a macrocyclic small molecule that acts as a BCL-2 homology 3 (BH3) mimetic.[1][2] It selectively binds to the BH3-binding groove of MCL-1, thereby disrupting the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[3][4] This disruption unleashes the pro-apoptotic signaling cascade, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death (apoptosis).[3][4][5] Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in various cancer models, particularly in hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML), which are often dependent on MCL-1 for survival.[3][6]

Quantitative Assessment of In Vitro Potency

The in vitro potency of this compound has been evaluated across a range of biochemical and cell-based assays. The following tables summarize the key quantitative data, providing insights into its binding affinity, inhibitory activity, and efficacy in inducing apoptosis in various cancer cell lines.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay | Target Protein | Notes |

| IC50 | 0.7 nM | FRET | Human MCL-1 | Demonstrates high potency in a cell-free system. |

| Kd | 0.17 nM | SPR | Human MCL-1 | Indicates very high binding affinity. |

| Ki | 0.13 nM | Cell-free assay | Human MCL-1 | Confirms strong inhibitory potential. |

| IC50 | 20 µM | FRET | Human BCL-2 | >28,000-fold selectivity for MCL-1 over BCL-2. |

| IC50 | 36 µM | FRET | Human BCL-xL | >51,000-fold selectivity for MCL-1 over BCL-xL. |

| IC50 | 49 µM | FRET | Human BCL-w | >70,000-fold selectivity for MCL-1 over BCL-w. |

| IC50 | 24 µM | FRET | Human Bfl-1 | >34,000-fold selectivity for MCL-1 over Bfl-1. |

FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; Ki: Inhibitory constant.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) | Assay |

| MOLP-8 | Multiple Myeloma | EC50 | 33 | Caspase 3/7 Activation (6h) |

| MV4-11 | Acute Myeloid Leukemia | EC50 | 24 | Caspase 3/7 Activation (6h) |

| NCI-H23 | Non-Small Cell Lung Cancer | EC50 | 190 | Not specified |

| OCI-AML3 | Acute Myeloid Leukemia | IC50 (48h) | 550 | Cell Viability |

| OCI-AML3 | Acute Myeloid Leukemia | IC50 (72h) | 380 | Cell Viability |

| OCI-AML3 | Acute Myeloid Leukemia | IC50 (96h) | 420 | Cell Viability |

| U937 | Acute Myeloid Leukemia | IC50 (48h) | 4,300 | Cell Viability |

| U937 | Acute Myeloid Leukemia | IC50 (72h) | 3,400 | Cell Viability |

| U937 | Acute Myeloid Leukemia | IC50 (96h) | 9,200 | Cell Viability |

| KG1a | Acute Myeloid Leukemia | IC50 (48h) | 20,000 | Cell Viability |

| KG1a | Acute Myeloid Leukemia | IC50 (72h) | 15,200 | Cell Viability |

| KG1a | Acute Myeloid Leukemia | IC50 (96h) | 14,900 | Cell Viability |

| Hematological Cell Lines (7/19) | Multiple Myeloma | EC50 | <100 | Caspase Activation |

| Hematological Cell Lines (6/22) | Acute Myeloid Leukemia | EC50 | <100 | Caspase Activation |

| Primary MM Patient Samples (34/48) | Multiple Myeloma | EC50 | <100 | Annexin V (24h) |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Mechanism of Action

This compound functions by directly targeting MCL-1, a key regulator of the intrinsic apoptotic pathway. The following diagram illustrates the MCL-1 signaling pathway and the mechanism of action of this compound.

Caption: MCL-1 Signaling and this compound Mechanism of Action.

In healthy cells, MCL-1 sequesters pro-apoptotic proteins like BAK and BAX, preventing them from oligomerizing and inducing MOMP. Upon apoptotic stimuli, BH3-only proteins can bind to MCL-1, leading to the release of BAK and BAX. This compound mimics the action of these BH3-only proteins by binding with high affinity to MCL-1, which directly frees BAK and BAX to initiate the apoptotic cascade.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the in vitro potency of this compound.

Förster Resonance Energy Transfer (FRET) Assay

This biochemical assay is used to measure the direct binding and inhibitory activity of this compound on the MCL-1 protein.

Principle: FRET is a distance-dependent interaction between two light-sensitive molecules (donor and acceptor). In this assay, a fluorescently labeled BH3 peptide (donor) binds to MCL-1 (acceptor). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. This compound competes with the BH3 peptide for binding to MCL-1, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human MCL-1 protein.

-

Prepare a stock solution of a fluorescently labeled BH3 peptide (e.g., FITC-labeled BIM BH3 peptide).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., PBS with 0.05% Tween-20).

-

-

Assay Procedure:

-

In a 384-well plate, add MCL-1 protein and the fluorescently labeled BH3 peptide to each well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader equipped for FRET.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caspase-Glo® 3/7 Assay

This cell-based assay measures the induction of apoptosis by quantifying the activity of caspases 3 and 7, key executioner caspases.

Principle: The Caspase-Glo® 3/7 reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[7] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[7][8]

Protocol:

-

Cell Culture:

-

Seed cancer cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound. Include a vehicle control.

-

Incubate the plate for a specified time (e.g., 6 or 24 hours) at 37°C in a CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add the reagent to each well.

-

Mix the contents by gentle shaking for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Normalize the data to the vehicle control and fit to a dose-response curve to determine the EC50 value.

-

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS).

Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][11] A viability dye such as propidium iodide (PI) or 7-AAD is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[10]

Protocol:

-

Cell Treatment:

-

Treat cells in suspension or in plates with various concentrations of this compound for a defined period (e.g., 24 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells from adherent cultures) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye (e.g., PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate controls (unstained cells, single-stained cells) for compensation and gating.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Plot the percentage of apoptotic cells (early + late) against the this compound concentration to determine the EC50.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vitro potency of a compound like this compound.

Caption: In Vitro Potency Evaluation Workflow.

This workflow begins with biochemical assays to confirm direct target engagement and selectivity. This is followed by cell-based assays to assess the compound's ability to inhibit cell growth and induce apoptosis in relevant cancer cell lines. Finally, a comprehensive analysis of all data is performed to conclude on the in vitro potency of the compound.

Conclusion

This compound is a highly potent and selective MCL-1 inhibitor with sub-nanomolar affinity in biochemical assays.[12][13] It demonstrates significant pro-apoptotic activity in a variety of cancer cell lines, particularly those of hematological origin, at nanomolar concentrations.[6][12] The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers investigating the therapeutic potential of MCL-1 inhibition and the further development of compounds like this compound.

References

- 1. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 4. oatext.com [oatext.com]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD5991 [openinnovation.astrazeneca.com]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 8. ulab360.com [ulab360.com]

- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

AZD-5991 Target Engagement in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-5991 is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Overexpression of MCL-1 is a key survival mechanism for many hematologic malignancies, including acute myeloid leukemia (AML), and is associated with poor prognosis and resistance to conventional therapies.[4][5] this compound directly binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins and triggering the intrinsic mitochondrial apoptosis pathway.[2][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, its target engagement in leukemia cells, and detailed experimental protocols for assessing its cellular effects.

Mechanism of Action and Target Engagement

This compound is a BH3 mimetic that selectively binds to MCL-1 with high affinity, exhibiting sub-nanomolar potency in biochemical assays.[1][7] Its high selectivity for MCL-1 over other BCL-2 family members, such as BCL-2 and BCL-xL, minimizes off-target effects and provides a specific therapeutic window.[7][8][9] Upon binding to MCL-1, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM.[2][6] This leads to the activation of BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2][6]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inducing apoptosis.

Quantitative Data on this compound Activity

The following tables summarize the binding affinity, selectivity, and cellular potency of this compound in various leukemia cell lines.

Table 1: Binding Affinity and Selectivity of this compound

| Target Protein | Assay Type | Binding Affinity (Ki) | Selectivity vs. MCL-1 | Reference |

| MCL-1 | FRET | 0.20 nM | - | [6] |

| BCL-2 | FRET | 6.8 µM | >34,000-fold | [6] |

| BCL-xL | FRET | 18 µM | >90,000-fold | [6] |

| BCL-w | FRET | 25 µM | >125,000-fold | [6] |

| BFL-1 | FRET | 12 µM | >60,000-fold | [6] |

Table 2: Cellular Potency of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | Assay | Endpoint | EC50 / IC50 | Reference |

| MOLP-8 | Multiple Myeloma | Caspase Activity (6h) | Apoptosis | 33 nM | [7] |

| MV4-11 | AML | Caspase Activity (6h) | Apoptosis | 24 nM | [7] |

| OCI-AML3 | AML | Cell Viability (96h) | Growth Inhibition | 420 nM | [9] |

| U937 | AML | Cell Viability (72h) | Growth Inhibition | 3.4 µM | [9] |

| KG1a | AML | Cell Viability (72h) | Growth Inhibition | 15.2 µM | [9] |

| THP-1 | AML | Annexin V (24h) | Apoptosis | ~200 nM | [8] |

| MOLM-13 | AML | Annexin V (24h) | Apoptosis | ~400 nM | [8] |

Experimental Protocols for Target Engagement Assessment

Detailed methodologies for key experiments to assess this compound target engagement and downstream effects are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Co-Immunoprecipitation (Co-IP) for MCL-1:BAK/BIM Interaction

This protocol is designed to assess the disruption of MCL-1 binding to pro-apoptotic partners like BAK and BIM following this compound treatment.

Materials:

-

Leukemia cells (e.g., OCI-AML3, THP-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-MCL-1 antibody (for immunoprecipitation)

-

Anti-BAK antibody (for western blot)

-

Anti-BIM antibody (for western blot)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Treatment: Culture leukemia cells to the desired density and treat with this compound (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 24 hours).[10]

-

Cell Lysis: Harvest cells and lyse on ice with Co-IP lysis buffer.

-

Pre-clearing Lysate (Optional): Incubate cell lysates with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against MCL-1, BAK, and BIM.[10]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Leukemia cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat leukemia cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).[2][8]

-

Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blotting for Apoptosis Markers

This protocol detects changes in the levels of key apoptosis-related proteins.

Materials:

-

Leukemia cells

-

This compound

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-MCL-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and prepare whole-cell lysates.[1]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.[1]

Cellular Thermal Shift Assay (CETSA) - A Representative Protocol

While a specific CETSA protocol for this compound is not available in the provided search results, this representative protocol outlines the general principle for assessing target engagement.[7][11][12]

Materials:

-

Leukemia cells

-

This compound

-

PBS with protease inhibitors

-

Equipment for heating (e.g., PCR cycler)

-

Equipment for cell lysis (e.g., freeze-thaw cycles)

-

Western blotting reagents

Procedure:

-

Cell Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).[7]

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

-

Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by western blotting for MCL-1. Increased thermal stability of MCL-1 in the presence of this compound indicates target engagement.

Visualization of Experimental and Logical Workflows

Workflow for Assessing this compound Target Engagement

Caption: General experimental workflow for this compound target engagement studies.

Logical Relationship: Target Engagement to Cellular Effect

Caption: Logical flow from target engagement to apoptosis induction.

Conclusion

This compound demonstrates potent and selective inhibition of MCL-1 in leukemia cells, leading to the induction of apoptosis. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the target engagement and cellular effects of this compound. Further investigation into the clinical efficacy and safety of this compound, both as a monotherapy and in combination with other agents, is ongoing.[8] However, it is important to note that a clinical trial was placed on a voluntary hold due to observations of asymptomatic elevation in cardiovascular laboratory parameters in a patient receiving this compound in combination with venetoclax. Subsequent reports from a Phase 1 study indicated a high incidence of laboratory troponin elevation and a low overall response rate. These findings underscore the importance of continued research to fully understand the therapeutic potential and safety profile of MCL-1 inhibitors in the treatment of leukemia.

References

- 1. researchgate.net [researchgate.net]

- 2. haematologica.org [haematologica.org]

- 3. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD5991 [openinnovation.astrazeneca.com]

- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Early-Stage Development of AZD-5991

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of AZD-5991, a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, and its overexpression is a known driver of tumorigenesis and resistance to anticancer therapies in various hematological malignancies and solid tumors.[1][2] this compound was rationally designed to specifically target Mcl-1, inducing apoptosis in cancer cells dependent on this survival protein.[1][2]

Mechanism of Action: Selective Inhibition of Mcl-1 to Induce Apoptosis

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[1][3] This action prevents Mcl-1 from sequestering pro-apoptotic proteins, particularly Bak.[1] The release of Bak leads to its activation and subsequent oligomerization at the mitochondrial outer membrane, forming pores that result in mitochondrial outer membrane permeabilization (MOMP).[1] This triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in programmed cell death, or apoptosis.[1] Preclinical studies have demonstrated that this compound-induced apoptosis is rapid and occurs through this Bak-dependent mitochondrial pathway.[1][2]

dot

References

Methodological & Application

Application Notes and Protocols for AZD-5991 In Vivo Experiments in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with the Mcl-1 inhibitor, AZD-5991, in mouse models of hematological malignancies.

Introduction

This compound is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of Mcl-1 is a common mechanism of tumorigenesis and drug resistance in various cancers, particularly hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML).[2][3] this compound directly binds to Mcl-1, inducing rapid apoptosis through the Bak-dependent mitochondrial pathway.[1][2] Preclinical studies in various mouse models have demonstrated significant anti-tumor activity, including complete tumor regression, both as a monotherapy and in combination with other anti-cancer agents.[2][4]

Mechanism of Action: this compound Signaling Pathway

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1. This prevents Mcl-1 from sequestering the pro-apoptotic proteins Bak and Bax. The released Bak and Bax then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.

Caption: this compound inhibits Mcl-1, leading to apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Target/Cell Line | Value | Reference |

| Ki | Human Mcl-1 | 0.13 nM | [1] |

| IC50 | Human Mcl-1 (FRET assay) | 0.7 nM | [5] |

| IC50 | Human Bcl-2 | 20 µM | [5] |

| IC50 | Human Bcl-xL | 36 µM | [5] |

| IC50 | Human Bcl-w | 49 µM | [5] |

| IC50 | Human Bfl-1 | 24 µM | [5] |

| EC50 (Caspase Activity) | MOLP-8 (MM cell line) | 33 nM | [6] |

| EC50 (Caspase Activity) | MV4;11 (AML cell line) | 24 nM | [6] |

Table 2: In Vivo Efficacy of Single-Agent this compound in Mouse Xenograft Models

| Mouse Model | Cell Line | Dose (mg/kg, IV) | Efficacy Endpoint | Result | Reference |

| Subcutaneous Xenograft | MOLP-8 (MM) | 10 | Tumor Growth Inhibition (TGI) | 52% TGI at day 10 | [5] |

| Subcutaneous Xenograft | MOLP-8 (MM) | 30 | Tumor Growth Inhibition (TGI) | 93% TGI at day 10 | [5] |

| Subcutaneous Xenograft | MOLP-8 (MM) | 60 | Tumor Regression (TR) | 99% TR at day 10 (6/7 mice tumor-free) | [5] |

| Subcutaneous Xenograft | MOLP-8 (MM) | 100 | Tumor Regression (TR) | Complete TR at day 10 (7/7 mice tumor-free) | [5] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg, IV) | Time Point | Plasma Concentration (ng/mL) | Mouse Model | Reference |

| 10 - 100 | 24 hours | ~3 | MOLP-8 subcutaneous xenograft | [4] |

Experimental Protocols

The following are detailed protocols for in vivo experiments using this compound in mouse models of hematological malignancies.

Protocol 1: Subcutaneous Xenograft Model of Multiple Myeloma or Acute Myeloid Leukemia

This protocol describes the establishment of a subcutaneous xenograft model and treatment with this compound.

Materials:

-

MOLP-8 or NCI-H929 (MM), or MV4;11 (AML) cancer cell lines

-

SCID or other immunocompromised mice (e.g., NOD/SCID, NSG)

-

Matrigel

-

Sterile PBS

-

This compound

-

Vehicle for reconstitution (e.g., DMSO, PEG300, Tween 80, saline - Note: The exact vehicle composition for this compound is not consistently reported in the literature; formulation development may be required.)

-

Calipers for tumor measurement

-

Syringes and needles for cell implantation and drug administration

Procedure:

-

Cell Culture: Culture cancer cells according to standard protocols to achieve the required number for implantation.

-

Cell Preparation for Implantation:

-

Harvest and count the cells.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

This compound Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Dilute the stock solution to the desired final concentrations (e.g., for doses of 10, 30, 60, 100 mg/kg).

-

Administer this compound intravenously (IV) via the tail vein as a single dose or according to the desired treatment schedule.[4][6]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for cleaved caspase-3, immunohistochemistry).

-

Protocol 2: Combination Therapy with Bortezomib or Venetoclax

This protocol outlines a combination study of this compound with either bortezomib (for MM) or venetoclax (for AML/MM).

Procedure:

-

Establish Xenograft Model: Follow steps 1-4 from Protocol 1.

-

Treatment Groups: Randomize mice into the following groups:

-

Vehicle control

-

This compound alone

-

Bortezomib or Venetoclax alone

-

This compound and Bortezomib/Venetoclax combination

-

-

Drug Administration:

-

Administer this compound intravenously as described in Protocol 1.[6]

-

Administer bortezomib intravenously or venetoclax orally according to established protocols for these agents in mouse models.[2][7] The timing of administration of the two drugs should be optimized based on their pharmacokinetic and pharmacodynamic properties.

-

-

Efficacy Evaluation: Monitor tumor growth and body weight as described in Protocol 1 to assess for synergistic or additive anti-tumor effects.

Experimental Workflow Diagram

Caption: Workflow for in vivo this compound xenograft studies.

Concluding Remarks

This compound has demonstrated significant preclinical efficacy in mouse models of hematological malignancies, supporting its clinical development. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful attention to experimental design, including the choice of mouse model, cell line, and treatment schedule, is crucial for obtaining robust and reproducible results. Researchers should always adhere to institutional guidelines for animal welfare and handling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AZD5991 [openinnovation.astrazeneca.com]

- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Assays for Measuring AZD-5991 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5991 is a potent and selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis.[4][5] Overexpression of Mcl-1 is a common mechanism for tumorigenesis and has been linked to resistance to various anticancer therapies.[4] this compound is designed to bind with high affinity and selectivity to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak.[2][4] This action unleashes the pro-apoptotic machinery, leading to the activation of caspases and subsequent programmed cell death.[2][4] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound in vitro.

Mechanism of Action: The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is controlled by the balance between pro-survival proteins (like Mcl-1 and Bcl-2) and pro-apoptotic proteins (like Bak and Bax). In cancer cells that are dependent on Mcl-1 for survival, Mcl-1 binds to and inactivates Bak. This compound, a BH3 mimetic, directly binds to the BH3-binding groove of Mcl-1, displacing Bak.[2][4] The liberated Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.[4]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro activity of this compound in various human cancer cell lines. Efficacy is typically measured by EC50 (half-maximal effective concentration) for apoptosis induction or IC50/GI50 (half-maximal inhibitory/growth inhibitory concentration) for cell viability.

| Cell Line | Cancer Type | Assay Type | Potency Metric (nM) | Reference |

| MOLP-8 | Multiple Myeloma (MM) | Caspase 3/7 Activity (6h) | EC50 = 33 | [1] |

| MV4;11 | Acute Myeloid Leukemia (AML) | Caspase 3/7 Activity (6h) | EC50 = 24 | [1] |

| NCI-H23 | Non-Small Cell Lung Cancer | Caspase 3/7 Activity | EC50 = 190 | [6] |

| NCI-H929 | Multiple Myeloma (MM) | Growth Inhibition | GI50 = 120 | [7][8] |

Experimental Protocols

Cell Viability Assay (Colorimetric - WST-1/MTS)

This protocol measures the metabolic activity of a cell population, which is proportional to the number of viable cells. A reduction in metabolic activity in this compound-treated cells indicates a loss of viability.

References

- 1. AZD5991 [openinnovation.astrazeneca.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: AZD-5991 and Venetoclax Combination Therapy in AML Xenografts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, primarily through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Venetoclax, a selective Bcl-2 inhibitor, has shown significant efficacy in AML; however, resistance, often mediated by the upregulation of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1), remains a clinical challenge.

This document provides detailed application notes and protocols for the preclinical evaluation of a promising combination therapy: AZD-5991, a selective Mcl-1 inhibitor, and venetoclax in AML xenograft models. This combination aims to overcome venetoclax resistance by simultaneously targeting two critical anti-apoptotic pathways, leading to synergistic cancer cell death. Preclinical studies have demonstrated that this combination induces profound apoptosis and tumor regression in various AML models.[1][2][3]

Signaling Pathways and Mechanism of Action

The synergistic effect of combining this compound and venetoclax stems from their complementary inhibition of key anti-apoptotic proteins. Venetoclax specifically binds to Bcl-2, releasing pro-apoptotic proteins like BIM, which can then activate BAX and BAK to induce apoptosis.[4][5][6][7][8] However, in many AML cells, Mcl-1 can sequester these pro-apoptotic proteins, rendering venetoclax less effective. This compound directly inhibits Mcl-1, preventing this sequestration and liberating additional pro-apoptotic activators.[2][9][10] This dual blockade of Bcl-2 and Mcl-1 leads to a robust activation of the intrinsic apoptotic pathway.

Caption: Dual inhibition of Bcl-2 and Mcl-1 leading to apoptosis.

Quantitative Data from AML Xenograft Models

The following tables summarize the in vivo efficacy of this compound and venetoclax combination therapy in various AML xenograft models.

Table 1: Efficacy in Cell Line-Derived Xenograft (CDX) Models

| Cell Line | Mouse Strain | Treatment Groups | Dosing and Schedule | Key Findings | Reference |

| MV4-11 | NSG | 1. Vehicle 2. Venetoclax 3. This compound 4. Venetoclax + this compound | Venetoclax: 100 mg/kg, daily, oral this compound: 60 mg/kg, weekly, IV | Combination therapy led to complete tumor regression. | [2] |

| MOLM-13 | NSG | 1. Vehicle 2. Venetoclax 3. This compound 4. Venetoclax + this compound | Not specified in detail | Strong synergistic anti-cancer effects observed. | [11] |

| OCI-AML3 (Venetoclax-resistant) | Athymic Nude | 1. Vehicle 2. Venetoclax 3. Alvocidib (CDK9i, functional Mcl-1i) 4. Venetoclax + Alvocidib | Venetoclax: 100 mg/kg, daily, oral Alvocidib: 2.5 mg/kg, daily, IP | Combination resulted in 91.2% tumor growth inhibition. | [12] |

Table 2: Efficacy in Patient-Derived Xenograft (PDX) Models

| PDX Model | Mouse Strain | Treatment Groups | Dosing and Schedule | Key Findings | Reference |

| AML PDX (unspecified) | NSG | 1. Vehicle 2. Venetoclax 3. This compound 4. Venetoclax + this compound | Not specified in detail | The combination of this compound with venetoclax dramatically inhibited tumor growth and prolonged mouse survival in two aggressive MCL patient-derived xenograft models.[13] | [13] |

| Venetoclax-resistant AML PDX | NSG | 1. Vehicle 2. Venetoclax 3. This compound 4. Venetoclax + this compound | Not specified in detail | Combination therapy overcame venetoclax resistance. | [5] |

Experimental Protocols

Protocol 1: Establishment of AML Patient-Derived Xenografts (PDX)

This protocol outlines the key steps for establishing AML PDXs in immunodeficient mice.

Caption: Workflow for establishing AML patient-derived xenografts.

Materials:

-

Primary AML patient bone marrow or peripheral blood samples

-

Ficoll-Paque PLUS

-

RPMI-1640 medium with 20% FBS

-

PBS with 0.25% FBS

-

Trypan blue solution

-

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)

-

Insulin syringes

Procedure:

-

Mononuclear Cell Isolation: Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.

-

Cell Viability: Assess cell viability using trypan blue exclusion. A high viability is crucial for successful engraftment.

-

Cell Preparation: Resuspend viable cells in sterile PBS at a concentration of 1-10 x 106 cells per 100-200 µL.

-

Injection: Inject the cell suspension intravenously (IV) into the tail vein of NSG mice.

-

Engraftment Monitoring: Starting 3-4 weeks post-injection, monitor engraftment weekly by collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells using flow cytometry.

-

Expansion: Once engraftment is confirmed (typically >1% hCD45+ cells in peripheral blood), mice can be used for efficacy studies or euthanized for collection of leukemic cells from bone marrow and spleen for expansion in secondary recipients.

Protocol 2: In Vivo Efficacy Study of this compound and Venetoclax

This protocol details a typical in vivo efficacy study in established AML xenografts.

Caption: Workflow for an in vivo efficacy study.

Procedure:

-

Xenograft Establishment: Establish AML xenografts (CDX or PDX) as described in Protocol 1.

-

Randomization: Once tumors are established (e.g., palpable subcutaneous tumors of ~150-200 mm³ or confirmed engraftment in disseminated models), randomize mice into treatment groups (typically n=8-10 mice per group).

-

Treatment Administration:

-

Venetoclax: Administer orally (e.g., by gavage) daily at a dose of 100 mg/kg.

-

This compound: Administer intravenously weekly at a dose of 60 mg/kg.

-

Vehicle Control: Administer the appropriate vehicle for each drug according to the same schedule.

-

-

Monitoring:

-

Tumor Volume: For subcutaneous models, measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

-

Survival: Monitor mice daily for signs of toxicity and record survival.

-

Leukemia Burden: For disseminated models, monitor leukemia burden by flow cytometry of peripheral blood or bioluminescence imaging if using luciferase-tagged cells.

-

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size or mice show signs of advanced disease), collect tumors, bone marrow, and spleen for pharmacodynamic analysis (see Protocol 3).

Protocol 3: In Vivo Apoptosis and Pharmacodynamic Biomarker Analysis

This protocol describes methods to assess the mechanism of action of the combination therapy in vivo.

1. Cleaved Caspase-3 Immunohistochemistry (IHC)

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor or bone marrow sections

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate FFPE sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval.

-

Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody against cleaved caspase-3.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by detection with DAB substrate.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

-

Analysis: Quantify the percentage of cleaved caspase-3 positive cells.

2. TUNEL Assay

Materials:

-

FFPE or frozen tissue sections

-

TUNEL assay kit (e.g., with FITC-labeled dUTP)

-

Proteinase K

-

DAPI counterstain

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate FFPE sections or fix frozen sections.

-

Permeabilization: Treat with Proteinase K to permeabilize the tissue.

-

TUNEL Reaction: Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.

-

Staining and Mounting: Counterstain with DAPI and mount with anti-fade mounting medium.

-

Analysis: Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.

3. Western Blot Analysis of Pharmacodynamic Biomarkers

Materials:

-

Protein lysates from tumor tissue or sorted leukemic cells

-

Primary antibodies against Mcl-1, Bcl-2, cleaved PARP, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Extract total protein from tissue or cells and determine the concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.

-

Analysis: Quantify band intensities to assess changes in protein expression levels.

Conclusion

The combination of the Mcl-1 inhibitor this compound and the Bcl-2 inhibitor venetoclax represents a rational and highly synergistic therapeutic strategy for AML. The provided protocols offer a framework for the preclinical evaluation of this combination in AML xenograft models. Rigorous and standardized experimental procedures are essential for obtaining reliable and reproducible data to support the clinical development of this promising combination therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. genscript.com [genscript.com]

- 3. biotech.illinois.edu [biotech.illinois.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Integrated analysis of patient samples identifies biomarkers for venetoclax efficacy and combination strategies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. mdpi.com [mdpi.com]

- 9. TUNEL Assay [bio-protocol.org]

- 10. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]

- 11. Dual mTORC1/2 Inhibition Synergistically Enhances AML Cell Death in Combination with the BCL2 Antagonist Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Detecting Apoptosis after AZD-5991 Treatment with Annexin V: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of apoptosis induced by the Mcl-1 inhibitor, AZD-5991, using Annexin V staining.

Introduction

This compound is a potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.[1][2] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor cell survival and resistance to therapy.[3] this compound binds directly to Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax.[1][3] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, making it a promising therapeutic agent, particularly in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1]

Annexin V is a cellular protein with a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, PS translocates to the outer leaflet, serving as an "eat me" signal for phagocytes.[4] By conjugating Annexin V to a fluorescent dye (e.g., FITC, APC), this externalization of PS can be readily detected by flow cytometry, allowing for the quantification of apoptotic cells.[5] When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-AAD, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

This compound Signaling Pathway Leading to Apoptosis

This compound acts as a BH3 mimetic, specifically targeting the BH3-binding groove of Mcl-1. This competitive inhibition liberates pro-apoptotic proteins, particularly Bak, from sequestration by Mcl-1. The freed Bak can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in the execution of apoptosis.

Caption: this compound induced apoptosis pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on apoptosis induction by this compound as measured by Annexin V staining in various cancer cell lines and patient samples.

| Cell Type/Model | This compound Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | EC50 | Reference |

| Multiple Myeloma (MM) Patient Samples (n=48) | Increasing concentrations | 24 hours | Varies per patient | <100 nM in 71% of samples | [6][7] |

| MOLM-13 (AML Cell Line) | 0-800 nM | 24 hours | Dose-dependent increase | ~200-400 nM | [8] |

| THP-1 (AML Cell Line) | 0-800 nM | 24 hours | Dose-dependent increase | ~100-200 nM | [8] |

| MOLM-13/AraC-R (Resistant AML) + 10058-F4 | 100 nM | 24 hours | Significant increase vs single agents | Not Applicable | [9] |